4-Bromo-2,5-bis(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2,5-bis(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine and trifluoromethyl groups on a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 2,5-bis(trifluoromethyl)pyridine using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the 4-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,5-bis(trifluoromethyl)pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used, often with a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: 2,5-bis(trifluoromethyl)pyridine.
Substitution: Amine or alcohol derivatives of the pyridine ring.
Scientific Research Applications
4-Bromo-2,5-bis(trifluoromethyl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and understanding biochemical pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-2,5-bis(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl groups enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-Bromo-3,5-bis(trifluoromethyl)pyridine
2,5-Bis(trifluoromethyl)pyridine
4-Bromo-2-(trifluoromethyl)pyridine
Uniqueness: 4-Bromo-2,5-bis(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, which significantly affects its reactivity and biological activity compared to similar compounds
Biological Activity
4-Bromo-2,5-bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl groups significantly enhance the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development and other biological applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of bromine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 285.00 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | High (indicating lipophilicity) |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities , particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial properties. For instance, a related study found that pyridine derivatives demonstrated significant activity against a range of bacterial strains, suggesting that this compound could similarly possess antimicrobial effects .
Anticancer Properties
In cancer research, trifluoromethylated compounds have been identified as potential inhibitors of key enzymes involved in tumor growth. For example, the compound BAY-069, which shares structural similarities with trifluoromethyl pyridines, was reported to inhibit branched-chain amino acid transaminases (BCATs), which play a crucial role in cancer metabolism . This suggests that this compound may also interact with similar molecular targets.
The mechanism by which this compound exerts its biological effects is likely related to its ability to penetrate cellular membranes due to its lipophilicity. The trifluoromethyl groups enhance this property, facilitating interactions with various enzymes and receptors. Such interactions can lead to alterations in metabolic pathways critical for microbial survival and cancer cell proliferation .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antimicrobial Study : A comparative analysis of various pyridine derivatives showed that those with trifluoromethyl substitutions had increased efficacy against Gram-positive bacteria .
- Cancer Metabolism Research : A high-throughput screening identified several trifluoromethylated compounds as potent inhibitors of BCATs, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
4-bromo-2,5-bis(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-4-1-5(7(12,13)14)15-2-3(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLPGPECMVWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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